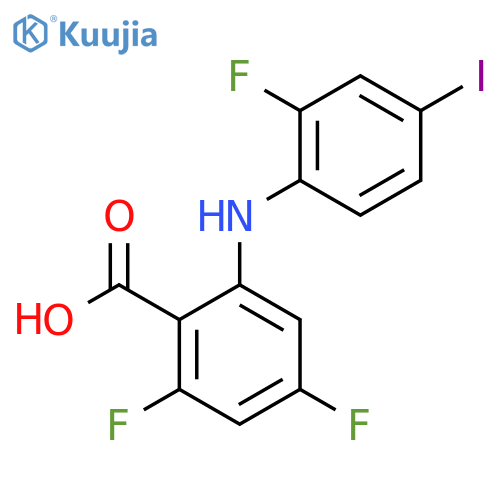

Cas no 934665-14-2 (2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid)

934665-14-2 structure

商品名:2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid

- 2,4-difluoro-6-(2-fluoro-4-iodoanilino)benzoic acid

- 2,4-difluoro-6-[(2-fluoro-4-iodophenyl)amino]benzoic acid

- 934665-14-2

- SCHEMBL1488347

- 2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoicacid

- SB82881

- UZZHOCXAACMGDB-UHFFFAOYSA-N

- DB-346472

-

- インチ: InChI=1S/C13H7F3INO2/c14-6-3-9(16)12(13(19)20)11(4-6)18-10-2-1-7(17)5-8(10)15/h1-5,18H,(H,19,20)

- InChIKey: UZZHOCXAACMGDB-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1I)F)NC2=CC(=CC(=C2C(=O)O)F)F

計算された属性

- せいみつぶんしりょう: 392.94736g/mol

- どういたいしつりょう: 392.94736g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 49.3Ų

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019098683-1g |

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid |

934665-14-2 | 95% | 1g |

$688.88 | 2023-08-31 | |

| Alichem | A019098683-5g |

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid |

934665-14-2 | 95% | 5g |

$1932.90 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749669-1g |

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid |

934665-14-2 | 98% | 1g |

¥5751.00 | 2024-04-24 |

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

934665-14-2 (2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid) 関連製品

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬